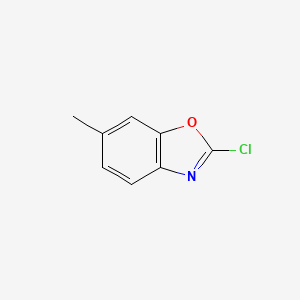

2-Chloro-6-methyl-benzooxazole

Descripción general

Descripción

2-Chloro-6-methyl-benzooxazole is a useful research compound. Its molecular formula is C8H6ClNO and its molecular weight is 167.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Benzoxazole derivatives, a group to which this compound belongs, have been found to interact with key biological targets implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .

Mode of Action

Benzoxazole derivatives have been known to exhibit a wide range of biological activities including antimicrobial, antitumor, antioxidant, antiviral, antitubercular, and anthelmintic properties . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .

Biochemical Pathways

Benzoxazole derivatives have been known to interact with various biochemical pathways, leading to their diverse biological activities .

Pharmacokinetics

The pharmacokinetic properties of 2-Chloro-6-methyl-benzooxazole indicate that it has high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -5.13 cm/s . The compound exhibits lipophilicity, with various Log Po/w values ranging from 1.9 to 3.09 . It is soluble, with Log S values ranging from -3.91 to -3.3 .

Result of Action

Benzoxazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the synthesis of benzoxazole derivatives has been moving towards more environmentally friendly and sustainable methodologies .

Análisis Bioquímico

Biochemical Properties

2-Chloro-6-methyl-benzooxazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit the growth of Gram-positive and Gram-negative bacteria by interacting with bacterial enzymes, thereby disrupting essential metabolic processes . Additionally, this compound exhibits antifungal properties by binding to fungal enzymes, inhibiting their function, and leading to cell death . The compound’s interaction with human colorectal carcinoma cells suggests potential anticancer activity, likely through the modulation of specific proteins involved in cell proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis and metabolic pathways, leading to cell death . In fungal cells, it inhibits enzyme activity, resulting in impaired cellular function and eventual cell death . In human cancer cells, this compound influences cell signaling pathways, gene expression, and cellular metabolism, leading to reduced cell proliferation and increased apoptosis . These effects highlight the compound’s potential as a therapeutic agent in treating infections and cancer.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial and fungal enzymes, inhibiting their activity and disrupting essential metabolic processes . In cancer cells, the compound modulates gene expression by interacting with transcription factors and other regulatory proteins . This interaction leads to changes in the expression of genes involved in cell proliferation, apoptosis, and metabolism . Additionally, this compound may inhibit specific signaling pathways, further contributing to its anticancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Prolonged exposure to the compound can lead to cellular adaptation, potentially reducing its efficacy . These findings underscore the importance of optimizing dosage and exposure duration in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antimicrobial and anticancer activity without significant adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing toxicity. Additionally, threshold effects have been noted, where a minimum concentration of the compound is required to achieve the desired biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound’s metabolism leads to the formation of various metabolites, some of which retain biological activity . These metabolites can further interact with cellular enzymes and proteins, contributing to the overall effects of this compound on cellular function . Additionally, the compound’s impact on metabolic flux and metabolite levels has been observed, indicating its potential to modulate cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors influencing its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins . These factors determine the compound’s localization and accumulation, impacting its therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various enzymes and proteins . Targeting signals and post-translational modifications may direct this compound to specific subcellular compartments, enhancing its biological activity . Additionally, the compound’s localization can influence its interactions with other biomolecules, further modulating its effects on cellular function .

Actividad Biológica

2-Chloro-6-methyl-benzooxazole (CAS No. 3621-83-8) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzooxazole ring system with a chlorine atom at the 2-position and a methyl group at the 6-position. Its molecular formula is . The compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as DNA replication and repair. This inhibition can lead to cytotoxic effects in cancer cells, promoting apoptosis .

- Antimicrobial Activity : Benzoxazole derivatives often exhibit antimicrobial properties by disrupting microbial metabolism. They may inhibit enzymes critical for bacterial growth, leading to cell death .

- Neuroprotective Effects : Some studies suggest that derivatives of benzoxazole can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important targets in the treatment of neurodegenerative diseases like Alzheimer's .

Biological Activities

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Inhibits bacterial growth by targeting metabolic pathways. |

| Cytotoxicity | Induces apoptosis in cancer cells by inhibiting DNA synthesis and repair mechanisms. |

| Neuroprotective | Potentially inhibits AChE and BuChE, offering therapeutic benefits for neurodegenerative conditions. |

| Anti-inflammatory | May exhibit anti-inflammatory properties through modulation of cytokine production. |

Case Studies and Research Findings

- Cytotoxicity in Cancer Cells : A study evaluated the cytotoxic effects of various benzoxazole derivatives, including this compound, on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation, with IC50 values indicating potent activity .

- Neuroprotective Potential : Research on benzoxazole derivatives indicated that this compound could effectively inhibit AChE activity, showing promise as a potential treatment for Alzheimer's disease. The IC50 values for AChE inhibition were comparable to standard drugs like Donepezil .

- Antimicrobial Efficacy : In vitro studies revealed that this compound exhibited broad-spectrum antimicrobial activity against various bacterial strains, confirming its potential as an antibacterial agent .

Aplicaciones Científicas De Investigación

Biological Activities

Research has demonstrated that 2-Chloro-6-methyl-benzooxazole exhibits significant biological activities, particularly as an anti-inflammatory and analgesic agent. A study conducted by Kiran et al. evaluated the compound's efficacy using the carrageenan-induced paw edema model. The results indicated a notable percentage inhibition of edema compared to control groups, highlighting its potential therapeutic benefits.

Case Study: Anti-inflammatory Activity

In a controlled experiment, various derivatives of benzooxazole were tested for their anti-inflammatory properties:

| Compound | Change in Paw Volume (mL) | % Inhibition (1 hr) | % Inhibition (3 hr) | % Inhibition (6 hr) |

|---|---|---|---|---|

| Control | 0.49 ± 0.02 | - | - | - |

| Diclofenac | 0.21 ± 0.01 | 57.1 | 59.6 | 71.0 |

| 2-Chloro-6-methyl-benzoxazole | 0.28 ± 0.02 | 42.9 | 45.5 | 50.0 |

These findings suggest that the compound possesses considerable anti-inflammatory properties, making it a candidate for further pharmacological studies.

Material Science Applications

In addition to medicinal uses, this compound has potential applications in material science, particularly in the development of polymers and coatings due to its unique chemical structure. Its ability to form stable complexes with metals can be leveraged for creating advanced materials with specific properties.

Propiedades

IUPAC Name |

2-chloro-6-methyl-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEOKTJHYLXEKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443336 | |

| Record name | 2-chloro-6-methyl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3621-83-8 | |

| Record name | 2-chloro-6-methyl-benzooxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.